molecular formula C3H9O2PS2 B1207608 O,S,S-Trimethyl phosphorodithioate CAS No. 22608-53-3

O,S,S-Trimethyl phosphorodithioate

Cat. No. B1207608
CAS RN: 22608-53-3
M. Wt: 172.2 g/mol
InChI Key: NIJIQSOYZWDHAQ-UHFFFAOYSA-N
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Description

O,S,S-Trimethyl phosphorodithioate is a chemical compound with the molecular formula C3H9O2PS2 . It has an average mass of 172.206 Da and a monoisotopic mass of 171.978149 Da . It is also known by other names such as bis(methylsulfanyl)phosphoryloxymethane and (methoxy(methylsulfanyl)phosphoryl)sulfanylmethane .


Molecular Structure Analysis

The molecular structure of O,S,S-Trimethyl phosphorodithioate consists of a phosphorus atom at the center, bonded to a methoxy group and two methylthio groups . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

Interaction with DNA

Research has shown that O,S,S-Trimethyl phosphorodithioate interacts with DNA. In a study, supercoiled PM2 DNA was incubated with O,S,S-Trimethyl phosphorodithioate, leading to the unwinding of supercoiled DNA in a dose- and time-dependent manner. This compound proved more potent than O,O,S-trimethyl phosphorothioate in causing DNA unwinding, indicating chemical interactions between the agent and DNA. The study discussed the possibility of covalent intercalation and strand nicking due to this interaction (Richardson & Imamura, 1985).

Pharmacokinetics and Toxicity

O,S,S-Trimethyl phosphorodithioate has been studied for its pharmacokinetics and effects on organs. It was found to cause lung damage in rats, and after administration, it distributed rapidly within the body. The toxicity of this compound was reduced upon pretreatment with phenobarbitone. These findings are relevant to understanding the mechanism behind the lung damage caused by trialkyl phosphorothioates (Aldridge, Verschoyle, & Peal, 1984).

Role in Pulmonary Toxicity

A study investigating O,S,S-Trimethyl phosphorodithioate's role in pulmonary toxicity found that rats orally treated with this compound showed bronchiolar epithelial necrosis. The study also noted significant amounts of radiolabeled material covalently bound to the lung, with a concurrent depletion of glutathione. Pretreatment with phenobarbital or piperonyl butoxide decreased the level of covalently bound radiolabeled material in the lung, suggesting the involvement of a metabolite of O,S,S-Trimethyl phosphorodithioate in lung toxicity (Imamura & Hasegawa, 1984).

Metabolism Studies

Research into the metabolism of O,S,S-Trimethyl phosphorodithioate has revealed that it is a substrate for glutathione S-transferases in rat liver cytosol. The methyl group transferred to the sulphydryl of glutathione in this reaction is the one attached to phosphorus via an oxygen atom. This study contributes to understanding the biochemical interactions and metabolic pathways of this compound in the body (Aldridge et al., 1985).

Safety And Hazards

O,S,S-Trimethyl phosphorodithioate is known to be toxic by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of POx and SOx .

properties

IUPAC Name

bis(methylsulfanyl)phosphoryloxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJIQSOYZWDHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177129
Record name O,S,S-Trimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S,S-Trimethyl phosphorodithioate

CAS RN

22608-53-3
Record name Phosphorodithioic acid, O,S,S-trimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22608-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Trimethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S,S-Trimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,S,S-TRIMETHYL PHOSPHORODITHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8XMP02C4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
KE Rodgers, N Leung, CF Ware, T Imamura - Toxicology, 1987 - Elsevier
The effect of acute administration of 20–80 mg/kg O,S,S-trimethyl phosphorodithioate (OSS-TMP) to C57BL/6 female mice on the murine immune system was determined. The …
Number of citations: 4 www.sciencedirect.com
M Mahajna, GB Quistad, JE Casida - Chemical research in …, 1996 - ACS Publications
O,O,S-Trimethyl phosphorodithioate and phosphorothiolate [(MeO) 2 P(S)SMe and (MeO) 2 P(O)SMe, respectively] are known from earlier studies to be impurities, delayed toxicants, …
Number of citations: 19 pubs.acs.org
KE Rodgers, N Leung, CF Ware - Toxicology, 1988 - Elsevier
The time course of immune modulation induced by acute treatment with O,S,S-trimethyl phosphorodithioate (OSS-TMP), an impurity in technical formulations of malathion, was …
Number of citations: 10 www.sciencedirect.com
JP Kehrer, AJP Klein-Szanto, DE Thurston… - Toxicology and applied …, 1986 - Elsevier
O,S,S,-Trimethyl phosphorodithioate (OSS) is a contaminant of various organophosphorus insecticides which induces delayed damage to rat lung bronchiolar and alveolar epithelial …
Number of citations: 16 www.sciencedirect.com
PS Hammond, SMA Badawy, RB March… - Pesticide Biochemistry …, 1982 - Elsevier
The toxicity and LD 50 of O,S,S-trimethyl phosphorodithioate were reexamined in the rat. Animals treated orally (single dose) with this compound exhibited early cholinergic signs …
Number of citations: 21 www.sciencedirect.com
IK Thomas, T Imamura - Toxicology, 1986 - Elsevier
We studied the effect of O,S,S-trimethyl phosphorodithioate (OSS-Me) on macrophage function and the immune responses of both T- and B-cells using an in vitro system. The …
Number of citations: 19 www.sciencedirect.com
B Nemery, WN Aldridge - Biochemical pharmacology, 1988 - Elsevier
The metabolism of O,S,S-trimethyl phosphorodithioate (OSSMe), a pneumotoxic impurity in some organophosphorus insecticides, was investigated by incubating rat lung and liver …
Number of citations: 9 www.sciencedirect.com
D Dinsdale, RD Verschoyle, JE Ingham - Archives of toxicology, 1984 - Springer
The oral administration of an LD 50 dose (25 mg/kg) of O,S,S-trimethyl phosphorodithioate to rats induced immediate, cholinergic symptoms. A delayed respiratory crisis followed, 3–4 …
Number of citations: 21 link.springer.com
RJ Richardson II, T Imamura - Biochemical and biophysical research …, 1985 - Elsevier
The interaction of O,O,S-trimethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate, the impurities found in malathion, with DNA at pH 8.0, was investigated. Supercoiled PM2 …
Number of citations: 9 www.sciencedirect.com
B Nemery, WN Aldridge - Biochemical pharmacology, 1988 - Elsevier
The metabolism of O,S,S-trimethyl phosphorodithioate (OSSMe), a pneumotoxic impurity in some organophosphorus insecticides, was investigated in rat lung and liver microsomal …
Number of citations: 10 www.sciencedirect.com

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